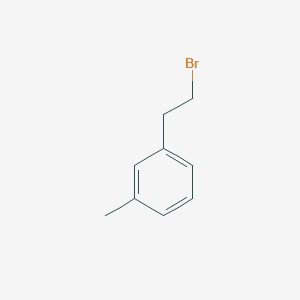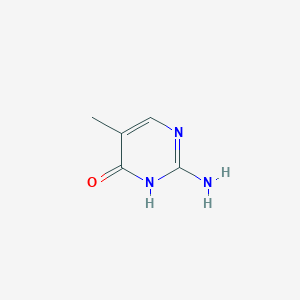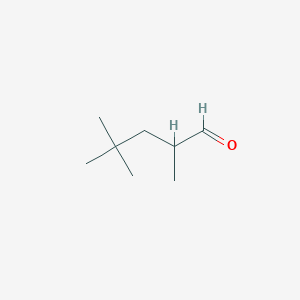
2,4,4-Trimethylpentanal
Overview
Description
2,4,4-Trimethylpentanal is an organic compound with the molecular formula C8H16O. It is an aldehyde, characterized by the presence of a formyl group attached to a carbon chain. This compound is known for its distinct structure, which includes three methyl groups attached to the pentanal backbone. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylpentanal can be synthesized through the oxidation of 2,4,4-trimethyl-1-pentene using chromyl chloride. The process involves the following steps :
- A three-necked flask is charged with 2,4,4-trimethyl-1-pentene and dichloromethane.
- The solution is cooled to 0–5°C using an ice-salt bath.
- Chromyl chloride is added dropwise while maintaining the temperature.
- Zinc dust is added to reduce higher valence chromium salts.
- The mixture is steam distilled to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylpentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: 2,4,4-Trimethylpentanoic acid.
Reduction: 2,4,4-Trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,4-Trimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of aldehyde reactions.
Biology: It serves as a model compound for studying aldehyde metabolism and toxicity.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-trimethylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various oxidation-reduction processes. The molecular targets and pathways include interactions with enzymes involved in aldehyde metabolism and detoxification.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: A hydrocarbon with similar structural features but lacks the aldehyde group.
2,4-Dimethylpentanal: Another aldehyde with a slightly different methyl group arrangement.
Uniqueness: 2,4,4-Trimethylpentanal is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2,4,4-trimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOOIXLBYOPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542635 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17414-46-9 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,4-Trimethylpentanal synthesized?
A2: One method for synthesizing this compound involves oxidizing 2,4,4-trimethyl-1-pentene using chromyl chloride. [] This reaction yields the desired aldehyde as the primary product. []
Q2: What spectroscopic techniques are useful for studying reactions involving this compound?
A3: Real-time mid-infrared (mid-IR) spectroscopy is a valuable tool for monitoring reactions involving this compound, particularly in the context of isobutylene polymerization. [] This technique allows researchers to track the disappearance of reactants, formation of intermediates (like this compound itself), and the emergence of final products, providing valuable kinetic and mechanistic insights. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


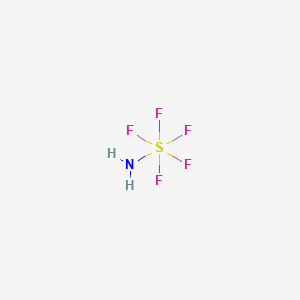
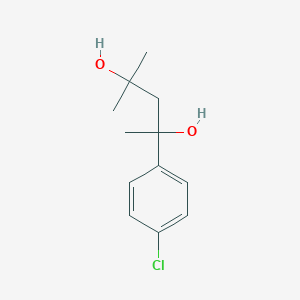
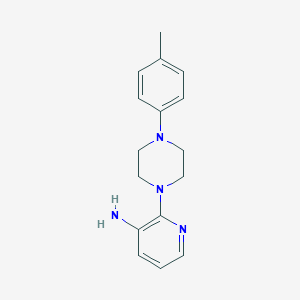
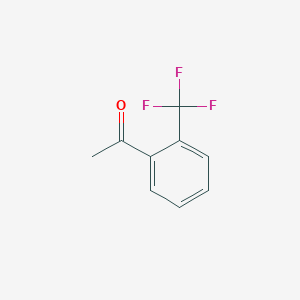
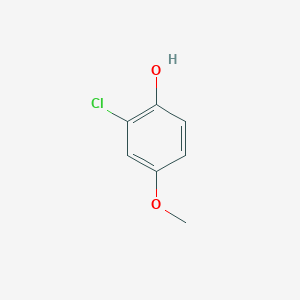
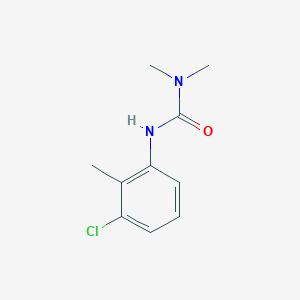
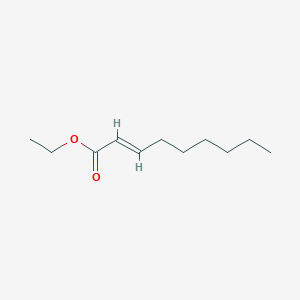
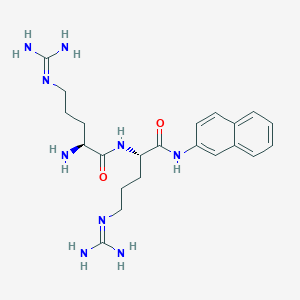

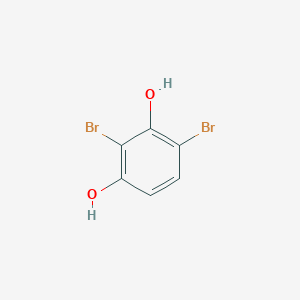
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
